molecular formula C16H17N5O2S B11569338 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11569338
M. Wt: 343.4 g/mol
InChI Key: JGPBBLJMFUULGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a sulfanyl acetamide derivative characterized by a 4,6-dimethylpyrimidin-2-ylthio group linked to an acetamide backbone.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C16H17N5O2S/c1-9-6-10(2)19-16(18-9)24-8-14(23)21-15-17-7-11-12(20-15)4-3-5-13(11)22/h6-7H,3-5,8H2,1-2H3,(H,17,20,21,23)

InChI Key

JGPBBLJMFUULGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C3C(=N2)CCCC3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Derivative: The starting material, 4,6-dimethylpyrimidine, undergoes a thiolation reaction to introduce the sulfanyl group.

    Quinazoline Derivative Preparation: The quinazoline derivative is synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling Reaction: The pyrimidine and quinazoline derivatives are coupled using a suitable coupling agent under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger quantities.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl and quinazoline moieties play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Key Structural Differences

The N-substituent on the acetamide backbone is the primary differentiating factor among analogs. Below is a comparative analysis:

Compound Name / ID N-Substituent Group Molecular Formula Key Structural Features
Target Compound 5-Oxo-5,6,7,8-tetrahydroquinazolin-2-yl C₁₆H₁₇N₅O₂S (inferred) Bicyclic quinazolinone; potential for intramolecular H-bonding and rigidity .
SirReal2 () 5-(Naphthalen-1-ylmethyl)-1,3-thiazol-2-yl C₂₂H₂₀N₄OS₂ Thiazole-naphthalene hybrid; planar structure with extended conjugation .
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () 4-Chlorophenyl C₁₂H₁₂ClN₅OS Chlorophenyl group; flexible dihedral angles between rings .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (Evid. 8) 4-Methylpyridin-2-yl C₁₃H₁₄N₄OS Pyridine ring; intramolecular H-bonding stabilizes conformation .
Compound 8t () 5-Chloro-2-methylphenyl C₂₀H₁₇ClN₄O₃S Chloro-methylphenyl; bulky substituent with halogen interactions .

Physicochemical Properties

  • Solubility: The tetrahydroquinazolinone group in the target compound introduces polarity but may reduce solubility compared to smaller substituents (e.g., pyridinyl in ).
  • Crystal Packing : Analogous compounds (e.g., ) exhibit hydrogen-bonded dimers (R₂²(8) motifs) and layered structures. The target compound’s bicyclic group may promote unique packing via N–H⋯O interactions .

Critical Analysis of Structural Advantages and Limitations

Advantages of the Target Compound

  • Diverse Interactions: The carbonyl and NH groups in the quinazolinone moiety enable H-bonding with biological targets, a feature absent in simpler analogs (e.g., ).

Limitations

  • Synthetic Complexity: The bicyclic substituent may complicate synthesis and purification compared to monocyclic analogs.
  • Solubility Challenges: Increased hydrophobicity from the quinazolinone ring could limit aqueous solubility, necessitating formulation adjustments.

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O5SC_{23}H_{23}N_{5}O_{5}S, with a molecular weight of 481.5 g/mol. The structure features a pyrimidine ring and a tetrahydroquinazoline moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC23H23N5O5S
Molecular Weight481.5 g/mol
IUPAC NameThis compound
PurityTypically ≥ 95%

Antimicrobial Properties

Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. A study evaluating various quinoline derivatives found that certain modifications can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have shown that derivatives with similar functional groups can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as NF-kB and COX pathways . For instance, quinoline derivatives have been evaluated for their ability to inhibit cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer), with promising results indicating selective cytotoxicity .

The precise mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses. The sulfanyl group may enhance its ability to form reactive intermediates that can disrupt cellular functions .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study involving the synthesis of various pyrimidine derivatives demonstrated that modifications to the sulfanyl group significantly impacted antibacterial activity. Compounds with enhanced lipophilicity showed improved membrane permeability and higher efficacy against resistant strains .
  • Anticancer Screening : In a series of experiments assessing the anticancer potential of related compounds, it was found that specific substitutions on the pyrimidine ring could lead to increased potency against various cancer cell lines. The use of in silico models predicted favorable interactions with target proteins involved in tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.